molecular formula C11H17NO3 B8346351 1-(3-Methoxymethoxy-phenyl)-2-methylamino-ethanol

1-(3-Methoxymethoxy-phenyl)-2-methylamino-ethanol

Cat. No. B8346351
M. Wt: 211.26 g/mol
InChI Key: QDPNUIOADQASBT-UHFFFAOYSA-N
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Patent
US07745665B2

Procedure details

Concentrated hydrochloric acid (0.1 mL) was added to 1-(3-methoxymethoxy-phenyl)-2-methylamino-ethanol (300 mg, 1.42 mmol) dissolved in methanol (3 mL). The resulting mixture was heated at reflux for about 30 minutes, and then cooled to ambient temperature. The mixture was concentrated to dryness, and the residue was purified by flash column chromatography on silica gel (1×16 cm, dichloromethane/methanol/ammonium hydroxide=45/8/1 elution) to give the title compound (160 mg, 67%). 1H NMR (300 MHz, CD3OD) δ 7.14 (t, 1H, J=8.1 Hz), 6.81-6.80 (m, 2H), 6.69-6.66 (m, 1H), 4.71-4.67 (m, 1H), 2.78-2.66 (m, 2H), 2.41 (s, 3H); LC-MS: m/z=168 (MH)+; HPLC: 98% (Purity).
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step Two
Yield
67%

Identifiers

REACTION_CXSMILES
Cl.COC[O:5][C:6]1[CH:7]=[C:8]([CH:12]([OH:16])[CH2:13][NH:14][CH3:15])[CH:9]=[CH:10][CH:11]=1>CO>[OH:16][CH:12]([C:8]1[CH:7]=[C:6]([OH:5])[CH:11]=[CH:10][CH:9]=1)[CH2:13][NH:14][CH3:15]

Inputs

Step One
Name
Quantity
0.1 mL
Type
reactant
Smiles
Cl
Name
Quantity
300 mg
Type
reactant
Smiles
COCOC=1C=C(C=CC1)C(CNC)O
Step Two
Name
Quantity
3 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for about 30 minutes
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash column chromatography on silica gel (1×16 cm, dichloromethane/methanol/ammonium hydroxide=45/8/1 elution)

Outcomes

Product
Name
Type
product
Smiles
OC(CNC)C=1C=C(C=CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 160 mg
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 67.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07745665B2

Procedure details

Concentrated hydrochloric acid (0.1 mL) was added to 1-(3-methoxymethoxy-phenyl)-2-methylamino-ethanol (300 mg, 1.42 mmol) dissolved in methanol (3 mL). The resulting mixture was heated at reflux for about 30 minutes, and then cooled to ambient temperature. The mixture was concentrated to dryness, and the residue was purified by flash column chromatography on silica gel (1×16 cm, dichloromethane/methanol/ammonium hydroxide=45/8/1 elution) to give the title compound (160 mg, 67%). 1H NMR (300 MHz, CD3OD) δ 7.14 (t, 1H, J=8.1 Hz), 6.81-6.80 (m, 2H), 6.69-6.66 (m, 1H), 4.71-4.67 (m, 1H), 2.78-2.66 (m, 2H), 2.41 (s, 3H); LC-MS: m/z=168 (MH)+; HPLC: 98% (Purity).
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step Two
Yield
67%

Identifiers

REACTION_CXSMILES
Cl.COC[O:5][C:6]1[CH:7]=[C:8]([CH:12]([OH:16])[CH2:13][NH:14][CH3:15])[CH:9]=[CH:10][CH:11]=1>CO>[OH:16][CH:12]([C:8]1[CH:7]=[C:6]([OH:5])[CH:11]=[CH:10][CH:9]=1)[CH2:13][NH:14][CH3:15]

Inputs

Step One
Name
Quantity
0.1 mL
Type
reactant
Smiles
Cl
Name
Quantity
300 mg
Type
reactant
Smiles
COCOC=1C=C(C=CC1)C(CNC)O
Step Two
Name
Quantity
3 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for about 30 minutes
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash column chromatography on silica gel (1×16 cm, dichloromethane/methanol/ammonium hydroxide=45/8/1 elution)

Outcomes

Product
Name
Type
product
Smiles
OC(CNC)C=1C=C(C=CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 160 mg
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 67.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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